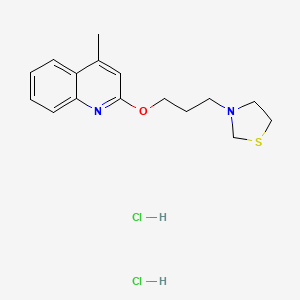
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a benzyl group and a methoxymethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with methoxymethylene chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: The methoxymethylene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazolidinones.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its oxazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, this compound can be used in the development of new polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism by which 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-4-(chloromethylene)oxazol-5(4H)-one
- 2-Benzyl-4-(hydroxymethylene)oxazol-5(4H)-one
- 2-Benzyl-4-(aminomethylene)oxazol-5(4H)-one
Uniqueness
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is unique due to its methoxymethylene group, which imparts distinct reactivity compared to its analogs. This functional group can participate in specific chemical reactions that are not possible with other substituents, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(4E)-2-benzyl-4-(methoxymethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-15-8-10-12(14)16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/b10-8+ |
Clé InChI |
FJEFLRCWCMNPCL-CSKARUKUSA-N |
SMILES isomérique |
CO/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2 |
SMILES canonique |
COC=C1C(=O)OC(=N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


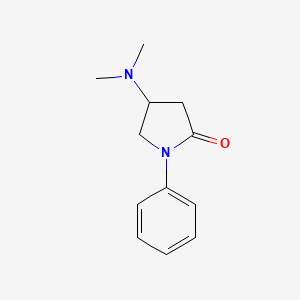
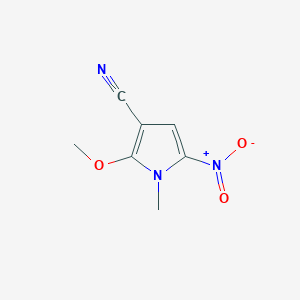
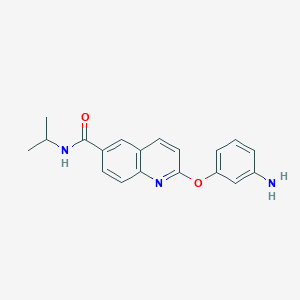
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)
![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
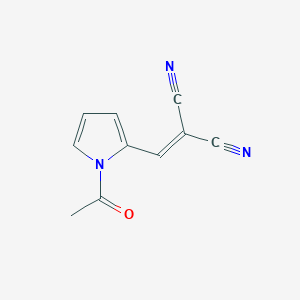
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)

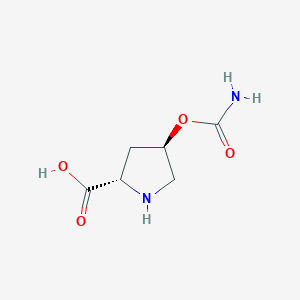
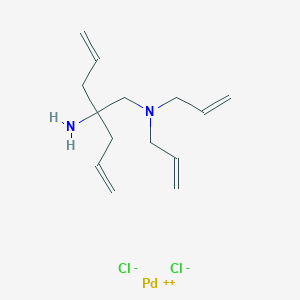
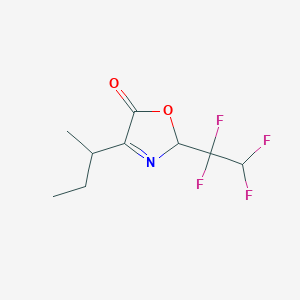

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
